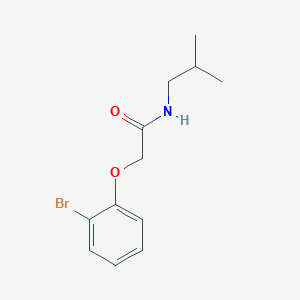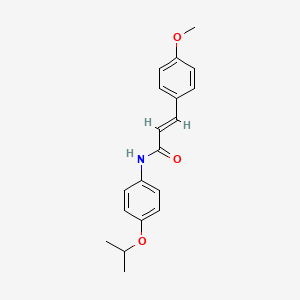![molecular formula C16H24N4O B5683604 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a key role in the metabolism of various endogenous and exogenous compounds. DEAB has been extensively studied in the context of stem cell research, cancer biology, and drug development, among other fields.
Wirkmechanismus
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide exerts its effects by inhibiting ALDH activity. ALDH is an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids, and plays a key role in the metabolism of various endogenous and exogenous compounds. By inhibiting ALDH, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can alter the cellular metabolism of these compounds, leading to a variety of downstream effects. The exact mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH is not fully understood, but it is thought to involve the formation of a covalent bond between N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide and the active site of ALDH.
Biochemical and physiological effects:
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has a number of biochemical and physiological effects, depending on the context in which it is used. In stem cell research, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to selectively inhibit ALDH-positive cells, allowing for the isolation and characterization of stem cells. In cancer research, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, by inhibiting ALDH activity and altering the cellular metabolism of drugs. In drug development, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to modulate the pharmacokinetics and pharmacodynamics of various drugs, by altering their metabolism and distribution in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, allowing for the isolation and characterization of stem cells, as well as the sensitization of cancer cells to chemotherapy and radiation therapy. It is also relatively easy to synthesize, with a yield of around 50-60%. However, there are also some limitations to the use of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide in lab experiments. It can be toxic to cells at high concentrations, and may have off-target effects on other enzymes and metabolic pathways. In addition, the exact mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide. One area of interest is the development of more potent and selective ALDH inhibitors, with fewer off-target effects. Another area of interest is the use of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide in combination with other drugs, to enhance their therapeutic efficacy. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide may also have applications in the treatment of other diseases, such as neurodegenerative disorders, where ALDH has been implicated in the pathogenesis. Finally, further research is needed to fully understand the mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH, and to identify other enzymes and metabolic pathways that may be affected by N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide.
Synthesemethoden
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can be synthesized through a multi-step process that involves the condensation of 2-(diethylamino)ethylamine with 2-amino-1H-benzimidazole, followed by acylation with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide is typically around 50-60%, and the purity can be confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has a wide range of applications in scientific research. One of the most notable is its use in the study of stem cells. ALDH activity has been identified as a marker of stem cell populations, and N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to selectively inhibit ALDH-positive cells, allowing for the isolation and characterization of stem cells. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has also been used in cancer research, as ALDH has been implicated in the development of drug resistance in cancer cells. By inhibiting ALDH activity, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been studied in the context of drug development, as it can modulate the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-15(21)18-16-17-13-9-7-8-10-14(13)20(16)12-11-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRFQKSQUNNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
